molecular formula C24H32N2O3 B11378486 N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B11378486
M. Wt: 396.5 g/mol
InChI Key: VYQPOBUXSPKMMB-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core with methoxyphenyl and piperidinyl substituents, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization and chromatography to achieve the desired quality for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Molecular docking studies have shown that it can form stable complexes with target proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H32N2O3

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C24H32N2O3/c1-18(2)29-22-13-9-20(10-14-22)24(27)25-17-23(26-15-5-4-6-16-26)19-7-11-21(28-3)12-8-19/h7-14,18,23H,4-6,15-17H2,1-3H3,(H,25,27)

InChI Key

VYQPOBUXSPKMMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCC3

Origin of Product

United States

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